In-Depth Technical Guide to Enoxastrobin (CAS: 238410-11-2)
In-Depth Technical Guide to Enoxastrobin (CAS: 238410-11-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enoxastrobin (CAS number 238410-11-2) is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi by targeting the cytochrome bc1 complex (Complex III) of the electron transport chain.[1][2] This disruption of cellular energy production leads to fungal cell death. This technical guide provides a comprehensive overview of Enoxastrobin, including its chemical and physical properties, mechanism of action, a representative synthesis method, fungicidal activity, and toxicological profile. Detailed experimental protocols for assessing its inhibitory activity are also presented, alongside visualizations of key pathways and workflows to support further research and development.
Chemical and Physical Properties
Enoxastrobin is a complex organic molecule with the chemical formula C₂₂H₂₂ClNO₄.[2] It is characterized by the presence of a β-methoxyacrylate group, which is the toxophore common to strobilurin fungicides.[3]
| Property | Value | Source |
| CAS Number | 238410-11-2 | [1] |
| Molecular Formula | C₂₂H₂₂ClNO₄ | [2] |
| Molecular Weight | 399.87 g/mol | [2] |
| IUPAC Name | methyl (2E)-2-{2-[({[(2E,3E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}-3-methoxyprop-2-enoate | [4] |
| Synonyms | Enestroburin, Xiwojunzhi | [4] |
| Physical Appearance | White to off-white crystalline solid | Commercially available data |
| Solubility | Low aqueous solubility | [5] |
| LogP | 4.8 | [6] |
Mechanism of Action
Enoxastrobin is a potent and specific inhibitor of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain of fungi.[1][2] This enzyme complex plays a crucial role in the generation of ATP through oxidative phosphorylation.
Enoxastrobin binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the electron transport chain.[2] The inhibition of this critical step in cellular respiration leads to a cascade of downstream effects, ultimately resulting in the cessation of ATP synthesis and fungal cell death.[7]
Downstream Cellular Effects of Complex III Inhibition:
The inhibition of the cytochrome bc1 complex by Enoxastrobin triggers a series of downstream cellular events in fungi:
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Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, resulting in the formation of superoxide radicals and other ROS.[8] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
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Disruption of Mitochondrial Membrane Potential: The electron transport chain is essential for maintaining the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. Inhibition by Enoxastrobin can lead to the dissipation of this membrane potential.
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Induction of Apoptosis: The cellular stress caused by energy depletion and oxidative damage can trigger programmed cell death pathways in fungi.[8]
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Impact on Fungal Virulence: Mitochondrial function is closely linked to fungal pathogenesis. By disrupting cellular respiration, Enoxastrobin can impair fungal growth, development, and the expression of virulence factors.[9]
Caption: Mechanism of action of Enoxastrobin and its downstream cellular effects.
Synthesis
A specific, publicly available, detailed synthesis protocol for Enoxastrobin is not readily found in the scientific literature. However, based on the synthesis of other strobilurin fungicides, such as azoxystrobin, a plausible synthetic route can be proposed.[10][11] The general strategy involves the synthesis of key intermediates followed by their coupling to form the final molecule.
Caption: Generalized synthetic workflow for Enoxastrobin.
Fungicidal Activity
Enoxastrobin exhibits broad-spectrum fungicidal activity against a variety of plant pathogenic fungi.[1] The following table summarizes the in vitro fungicidal activity of Enoxastrobin against several important pathogens.
| Fungal Pathogen | Disease | Concentration (mg/L) | Inhibition (%) | Source |
| Pyricularia oryzae | Rice Blast | 50 | 85 | [7] |
| Botrytis cinerea | Gray Mold | 50 | 82 | [7] |
| Erysiphe graminis | Powdery Mildew | 50 | 95 | [7] |
| Colletotrichum lagenarium | Anthracnose | 50 | 88 | [7] |
| Pseudoperonospora cubensis | Downy Mildew | 50 | 92 | [7] |
| Puccinia sorghi | Common Rust | 50 | 90 | [7] |
Experimental Protocols
Assay for Inhibition of Cytochrome bc1 Complex Activity
This protocol is a representative method for determining the inhibitory activity of Enoxastrobin against the cytochrome bc1 complex, adapted from studies on other strobilurin fungicides.[12]
Objective: To determine the IC₅₀ value of Enoxastrobin for the inhibition of cytochrome bc1 complex (Complex III) activity.
Principle: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which is catalyzed by the enzyme complex using a ubiquinol analog as a substrate. The rate of cytochrome c reduction is followed spectrophotometrically.
Materials:
-
Mitochondria isolated from a susceptible fungal species (e.g., Saccharomyces cerevisiae or a relevant plant pathogen)
-
Enoxastrobin stock solution in a suitable solvent (e.g., DMSO)
-
Decylbenzylquinol (DBH₂) or other suitable ubiquinol analog as substrate
-
Cytochrome c (from bovine heart or equine heart)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Enoxastrobin in DMSO.
-
Prepare a stock solution of DBH₂ in ethanol.
-
Prepare a stock solution of cytochrome c in the assay buffer.
-
Prepare a suspension of fungal mitochondria in the assay buffer.
-
-
Assay Setup:
-
In a cuvette, add the assay buffer, cytochrome c solution, and the mitochondrial suspension.
-
Add varying concentrations of Enoxastrobin (or DMSO for the control) to different cuvettes and incubate for a short period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the DBH₂ substrate to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record the absorbance at regular intervals for a set period (e.g., 1-3 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction for each Enoxastrobin concentration and the control.
-
Plot the percentage of inhibition of the enzyme activity against the logarithm of the Enoxastrobin concentration.
-
Determine the IC₅₀ value (the concentration of Enoxastrobin that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
-
Caption: Experimental workflow for the cytochrome bc1 inhibition assay.
Toxicology Profile
The toxicological profile of Enoxastrobin is an important consideration for its application in agriculture.
| Parameter | Value | Species | Source |
| Acute Oral LD₅₀ | >749 mg/kg | Rat | [2] |
Environmental Fate:
Conclusion
Enoxastrobin is an effective strobilurin fungicide that targets a fundamental process in fungal cellular respiration. Its specific inhibition of the cytochrome bc1 complex provides a clear mechanism of action. This technical guide has summarized the key chemical, biological, and toxicological properties of Enoxastrobin, and provided a framework for its further investigation. The detailed experimental protocol and visualizations are intended to aid researchers in the design and execution of studies aimed at better understanding its activity and potential applications. Further research is warranted to fully elucidate its environmental fate and to discover more detailed quantitative data on its enzyme inhibition kinetics.
References
- 1. CAS 238410-11-2: Enoxastrobin | CymitQuimica [cymitquimica.com]
- 2. Enoxastrobin (Ref: SYP Z071) [sitem.herts.ac.uk]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. Subnanomolar inhibitor of cytochrome bc1 complex designed by optimizing interaction with conformationally flexible residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enoxastrobin | C22H22ClNO4 | CID 59649244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]
- 11. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
